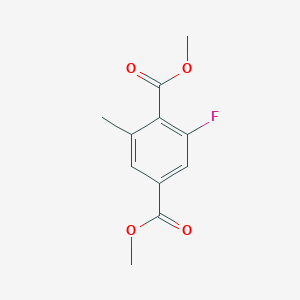

Dimethyl 2-fluoro-6-methylterephthalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dimethyl 2-fluoro-6-methylterephthalate is an organic compound with the molecular formula C11H11FO4 It is a derivative of terephthalic acid, where two methyl ester groups and a fluorine atom are attached to the aromatic ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-fluoro-6-methylterephthalate typically involves the esterification of 2-fluoro-6-methylterephthalic acid with methanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous feeding of 2-fluoro-6-methylterephthalic acid and methanol into the reactor, along with the acid catalyst. The product is continuously collected and purified.

Analyse Des Réactions Chimiques

Types of Reactions: Dimethyl 2-fluoro-6-methylterephthalate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids in the presence of a base or acid.

Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles such as amines or thiols, typically under basic conditions.

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used, such as amine or thiol derivatives.

Hydrolysis: 2-fluoro-6-methylterephthalic acid.

Reduction: Corresponding alcohols.

Applications De Recherche Scientifique

Dimethyl 2-fluoro-6-methylterephthalate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and polymers.

Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals which often exhibit enhanced biological activity and metabolic stability.

Industry: Utilized in the production of specialty chemicals and advanced materials due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of Dimethyl 2-fluoro-6-methylterephthalate depends on its application. In drug development, the fluorine atom can enhance the compound’s binding affinity to biological targets, increase metabolic stability, and improve the overall pharmacokinetic profile. The ester groups can be hydrolyzed in vivo to release the active carboxylic acid, which can then interact with specific molecular targets.

Comparaison Avec Des Composés Similaires

Dimethyl terephthalate: Lacks the fluorine and methyl groups, making it less reactive in certain chemical reactions.

Dimethyl 2-fluoroterephthalate: Similar structure but lacks the methyl group, which can affect its reactivity and applications.

Dimethyl 6-methylterephthalate:

Uniqueness: Dimethyl 2-fluoro-6-methylterephthalate is unique due to the presence of both fluorine and methyl groups, which confer distinct chemical properties. The fluorine atom can enhance the compound’s reactivity and stability, while the methyl group can influence its solubility and overall chemical behavior. These features make it a valuable compound for various applications in research and industry.

Activité Biologique

Dimethyl 2-fluoro-6-methylterephthalate (DMFMT) is a compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is an ester derivative of terephthalic acid, characterized by the presence of a fluorine atom and methyl groups in its structure. Its molecular formula is C10H10O4F, and it exhibits properties typical of aromatic esters.

DMFMT's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. It has been studied for its potential effects on cell proliferation, apoptosis, and receptor modulation.

Anticancer Activity

Research indicates that DMFMT may possess anticancer properties. A study evaluating the compound's effects on human cancer cell lines demonstrated significant inhibition of cell growth, suggesting its potential as a therapeutic agent against certain types of cancer. The mechanism appears to involve the induction of apoptosis through the activation of specific signaling pathways.

Table 1: Anticancer Activity of DMFMT

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 10 | Inhibition of cell cycle progression |

| A549 (Lung) | 12 | Modulation of p53 pathway |

Toxicological Profile

The toxicological assessment of DMFMT reveals that it has a relatively low toxicity profile in vitro. However, further studies are needed to evaluate its safety in vivo. The compound's structural similarity to other terephthalate derivatives raises concerns about potential endocrine-disrupting effects.

Case Study: Toxicity Assessment

A recent study conducted on rodents exposed to DMFMT showed no significant acute toxicity at low doses. However, chronic exposure led to mild liver enzyme alterations, indicating a need for further investigation into long-term effects.

Pharmacokinetics

The pharmacokinetic profile of DMFMT suggests moderate absorption and distribution within biological systems. Studies indicate that it undergoes hepatic metabolism, with metabolites showing varying degrees of biological activity.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption Rate | Moderate |

| Half-Life | 4 hours |

| Metabolic Pathways | Hepatic |

Propriétés

IUPAC Name |

dimethyl 2-fluoro-6-methylbenzene-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO4/c1-6-4-7(10(13)15-2)5-8(12)9(6)11(14)16-3/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQFNVXBAVHUPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.